molecular formula C13H15N3O5S2 B241016 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

Cat. No. B241016
M. Wt: 357.4 g/mol
InChI Key: NPZBWORKHSLYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of isothiazolidinone derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.

Biochemical And Physiological Effects

In addition to its potential anticancer activity, 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in lab experiments is its ease of synthesis and availability. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One of the major areas of interest is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound may expand its potential applications in lab experiments.

Synthesis Methods

The synthesis of 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole-1-sulfonyl chloride with 4-aminophenyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with 3-chloroperoxybenzoic acid to obtain the final product.

Scientific Research Applications

2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

Molecular Formula

C13H15N3O5S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C13H15N3O5S2/c1-10-14-7-8-15(10)23(20,21)12-4-2-11(3-5-12)16-13(17)6-9-22(16,18)19/h2-5H,6-9H2,1H3

InChI Key

NPZBWORKHSLYCJ-UHFFFAOYSA-N

SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

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